2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
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Overview
Description
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a piperazine ring and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 1-chloropiperazine can react with the benzothiazole derivative in the presence of a base like potassium carbonate.
Attachment of the Chlorothiophene Moiety: The final step involves the acylation of the piperazine nitrogen with 5-chlorothiophene-2-carbonyl chloride, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chlorothiophene moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen or the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Biological Studies: The compound can be used to study the interaction with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism by which 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance binding affinity and selectivity, while the chlorothiophene moiety may contribute to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Used in the development of PROTAC degraders.
Uniqueness
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorothiophene moiety, in particular, differentiates it from other benzothiazole derivatives, potentially offering unique interactions with biological targets.
Biological Activity
2-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on antitumor, anti-inflammatory, and neuropharmacological effects.
- Molecular Formula : C16H14ClN3OS2
- Molecular Weight : 363.8849 g/mol
- CAS Number : 681159-90-0
- Structure : The compound features a benzothiazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including our compound of interest. The following findings summarize its efficacy against various cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 2.02 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 2.059 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 13.65 | Cell cycle arrest and apoptosis promotion |
The compound has shown significant cytotoxicity with IC50 values below 10 µM in several studies, indicating strong potential as an anticancer agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays revealed that treatment with this compound reduced cytokine levels significantly, suggesting its utility in managing inflammatory diseases .
Neuropharmacological Effects
Preliminary investigations into the antidepressant effects of the compound suggest modulation of neurotransmitters like serotonin and norepinephrine. This modulation may contribute to its potential use in treating mood disorders .
Case Studies
- Study on Antitumor Activity : A study synthesized various benzothiazole derivatives and tested their activity against multiple cancer cell lines. The results indicated that those with structural similarities to our compound exhibited enhanced procaspase-3 activation and significant cytotoxicity .
- Inflammation Model : In a murine model of inflammation, the compound reduced swelling and inflammatory markers when administered at therapeutic doses, further supporting its anti-inflammatory claims .
Toxicity and Safety
Toxicity assessments indicate that the compound exhibits low toxicity profiles in both in vitro and in vivo models. An LD50 value exceeding 2000 mg/kg in mice suggests a favorable safety margin for research applications .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOVIVGRFCHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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